molecular formula C11H12O3 B13435736 Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13435736
M. Wt: 192.21 g/mol
InChI Key: ZNDKIVHJQYRVKX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a fused bicyclic structure, which includes a benzene ring fused to a cyclopentane ring, with a hydroxyl group and a carboxylate ester group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Uniqueness: Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of both hydroxyl and carboxylate ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C11H12O3/c1-14-11(13)9-6-5-8-7(9)3-2-4-10(8)12/h2-4,9,12H,5-6H2,1H3

InChI Key

ZNDKIVHJQYRVKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C1C=CC=C2O

Origin of Product

United States

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